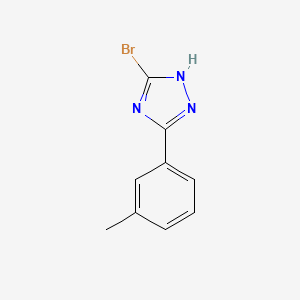
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole (BMT) is a heterocyclic organic compound that has been widely studied due to its interesting properties. It has been used in a variety of applications, such as the synthesis of other compounds, in pharmaceuticals and in the field of biochemistry. BMT has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including variants similar to 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole, have been synthesized for various applications. For instance, a study by Puviarasan et al. (1999) involved the synthesis of triazole compounds by photolysis, highlighting the importance of such derivatives in chemical synthesis (Puviarasan et al., 1999).
Characterization and Antifungal Activity : Holla et al. (1996) demonstrated the synthesis and characterization of triazole derivatives, emphasizing their potential antifungal applications. This research indicates the relevance of triazole compounds in developing antifungal agents (Holla et al., 1996).
Biological and Antimicrobial Applications
Antimicrobial Agents : Triazole derivatives, including structures similar to this compound, have been investigated for their antimicrobial properties. For instance, Kaplancikli et al. (2008) synthesized new triazole derivatives and evaluated their effectiveness against various microbial strains (Kaplancikli et al., 2008).
Veterinary Applications : A study by Ohloblina et al. (2022) explored the use of triazole derivatives in veterinary medicine, particularly for treating fungal diseases in animals. This indicates the broad spectrum of biological activities of such compounds (Ohloblina et al., 2022).
Chemical Properties and Reactions
- Electron-Releasing Power : The study of the electron-releasing power of triazole compounds, such as those related to this compound, was investigated by Barlin (1967). This research provides insight into the chemical behavior and reactivity of triazole derivatives (Barlin, 1967).
Propiedades
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNGBMYTOUBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

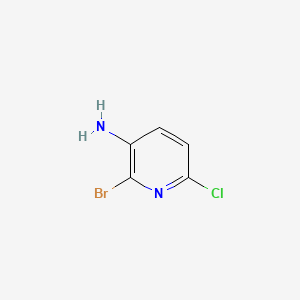

![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
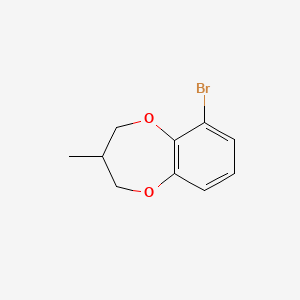


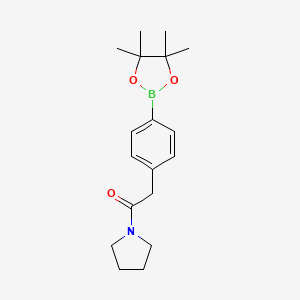

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

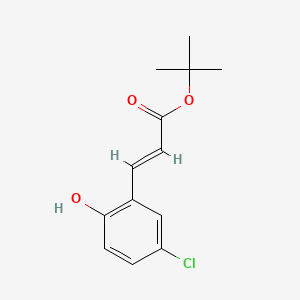

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)